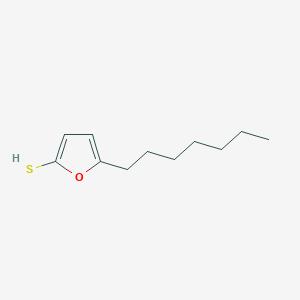

5-Heptylfuran-2-thiol

Description

Contextualization of Furan-Thiol Derivatives in Chemical Research

Furan (B31954) derivatives that contain sulfur are pivotal intermediates in a multitude of chemical and biological processes. mdpi.com Their distinct aroma profiles make them highly valuable in the food, flavor, and fragrance industries. mdpi.com For instance, 2-furanmethanethiol is renowned for its characteristic "roasted coffee" scent and plays a significant role in the flavor profiles of certain wines, roasted coffee, and soy sauce. mdpi.com Similarly, compounds like furfuryl methyl sulfide (B99878) and methyl 2-methyl-3-furyl disulfide are key aroma compounds, often associated with the smell of cooked vegetables and meats. mdpi.com

Beyond their sensory properties, furan-thiol derivatives are valuable building blocks in organic synthesis. The presence of both a furan ring and a thiol group provides multiple reactive sites, allowing for a wide range of chemical transformations. Research has explored the synthesis and reactivity of these compounds, with studies investigating their thermochemical properties and potential as precursors for more complex molecules. mdpi.com The thiol-ene reaction, a type of free-radical chain reaction, is a notable example of the utility of thiols in polymerization and material science, offering a pathway to create cross-linked networks with controlled structures. polito.it

Significance of Sulfur-Containing Heterocycles in Organic Synthesis and Functional Materials

Sulfur-containing heterocycles are a cornerstone of modern organic chemistry and materials science due to their wide-ranging biological activities and industrial applications. researchgate.net The incorporation of sulfur into a heterocyclic ring system imparts unique physicochemical properties, influencing factors such as electron distribution, bond angles, and reactivity. openmedicinalchemistryjournal.comarkat-usa.org These characteristics make them valuable scaffolds in the design and synthesis of novel compounds with specific functions.

In the realm of organic synthesis, sulfur heterocycles serve as versatile intermediates. thieme-connect.com The development of efficient methods for their synthesis, such as direct C-H sulfuration with elemental sulfur, is an active area of research. researchgate.netthieme-connect.com These synthetic strategies aim to be atom-economical and environmentally friendly, minimizing waste and simplifying reaction pathways. thieme-connect.com

In the field of functional materials, sulfur-containing heterocycles are investigated for their potential in creating materials with interesting magnetic and conductive properties. arkat-usa.org The presence of sulfur can facilitate intermolecular interactions and influence the electronic structure of the resulting materials. Furthermore, these heterocycles are integral components in the development of pharmaceuticals, agrochemicals, dyes, and pigments. openmedicinalchemistryjournal.com For example, some have shown promise as anticancer drugs, antibiotics, and anti-inflammatory agents. benthamdirect.com

Structural Characteristics of Furan-2-thiols and the Role of Alkyl Substituents

Furan-2-thiols are characterized by a furan ring with a thiol (-SH) group attached at the second position. nih.gov The thiol group is the sulfur analog of an alcohol's hydroxyl group, and as such, the chemistry of thiols is often compared to that of alcohols. vedantu.com However, there are key differences. The carbon-sulfur (C-S) bond is longer than a carbon-oxygen (C-O) bond, and the C-S-H bond angle is typically closer to 90 degrees. vedantu.com The S-H bond is also weaker than the O-H bond, which has implications for its reactivity. wikipedia.org

Research Gaps and Rationale for Focused Investigation of 5-Heptylfuran-2-thiol

While the broader classes of furan derivatives and sulfur-containing heterocycles are well-studied, specific long-chain alkyl-substituted furan-2-thiols like 5-Heptylfuran-2-thiol have received less focused attention in the scientific literature. Much of the existing research on furan-thiols centers on smaller alkyl substituents or those with notable aroma profiles. mdpi.comwikipedia.org There is a clear opportunity to expand the understanding of how a longer alkyl chain, specifically a heptyl group, modulates the chemical and physical properties of the furan-2-thiol (B88526) scaffold.

A focused investigation into 5-Heptylfuran-2-thiol is warranted for several reasons. Firstly, it would contribute to a more comprehensive understanding of structure-property relationships within the furan-thiol family. By systematically studying the impact of the heptyl group, researchers can develop more accurate predictive models for the behavior of related compounds. Secondly, given the interest in biomass-derived chemicals and sustainable materials, understanding the properties of 5-Heptylfuran-2-thiol could open up new applications. For instance, its potential as a flavor and fragrance ingredient, a synthon for organic synthesis, or a component in functional materials remains largely unexplored. evitachem.com The synthesis of 2-heptylfuran (B1666270) has been documented, providing a potential precursor for the target molecule. foodb.ca A detailed study of 5-Heptylfuran-2-thiol would fill a knowledge gap and could pave the way for novel applications of this specific and interesting molecule.

Structure

3D Structure

Properties

IUPAC Name |

5-heptylfuran-2-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18OS/c1-2-3-4-5-6-7-10-8-9-11(13)12-10/h8-9,13H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGVEHXRGLQGQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(O1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646564 | |

| Record name | 5-Heptylfuran-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415921-25-4 | |

| Record name | 5-Heptylfuran-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 5 Heptylfuran 2 Thiol

Reactivity of the Thiol Group (-SH) in 5-Heptylfuran-2-thiol

The thiol group is the dominant site for many of the characteristic reactions of 5-Heptylfuran-2-thiol. Its reactivity stems from the nucleophilicity of the sulfur atom and the acidity of the thiol proton.

Nucleophilic Reactivity Towards Electrophiles

The sulfur atom in the thiol group of 5-Heptylfuran-2-thiol possesses lone pairs of electrons, rendering it an effective nucleophile. google.com This allows it to readily attack electron-deficient species (electrophiles), leading to the formation of new covalent bonds. google.com The thiol can be deprotonated by a base to form the corresponding thiolate anion, which is an even more potent nucleophile. uga.edu This enhanced nucleophilicity allows it to participate in a wide array of reactions, including substitution and addition reactions. google.comuga.edu

Thiols are generally considered excellent nucleophiles, a property attributed to the large atomic radius of sulfur, which allows it to effectively stabilize charge. wikipedia.org This inherent nucleophilicity facilitates reactions with a variety of electrophiles under mild conditions. wikipedia.org

| Reaction Type | General Electrophile | Product Type |

| S-Alkylation | Alkyl Halide (R-X) | Thioether |

| S-Acylation | Acyl Halide (RCOX) | Thioester |

| Michael Addition | α,β-Unsaturated Carbonyl | Thioether Adduct |

| Epoxide Opening | Epoxide | β-Hydroxy Thioether |

Oxidation Reactions and Disulfide Formation

A hallmark reaction of thiols is their oxidation to form disulfides (R-S-S-R'). google.comuga.edu In this process, two molecules of 5-Heptylfuran-2-thiol would react in the presence of a mild oxidizing agent, such as iodine (I₂) or hydrogen peroxide, to form a disulfide bridge. uga.edumatanginicollege.ac.inresearchgate.net This reaction involves the removal of the thiol hydrogen from each molecule and the formation of a sulfur-sulfur single bond. matanginicollege.ac.in

This transformation, known as thiol-disulfide exchange, is a fundamental reaction for forming and rearranging disulfide bonds. matanginicollege.ac.in The process is reversible and can be influenced by the redox environment. nih.gov

Reaction Scheme: 2 R-SH + [O] → R-S-S-R + H₂O (Where R = 5-Heptylfuran-2-yl and [O] is an oxidizing agent)

Thioether and Other Sulfur-Containing Derivative Synthesis

The nucleophilic nature of the thiol group is exploited in the synthesis of various sulfur-containing derivatives, most notably thioethers (also known as sulfides). uga.edu The synthesis is typically achieved through the Williamson ether synthesis analogue, where the thiol is first deprotonated with a base (like sodium hydride) to form the thiolate. This thiolate then acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction to yield the corresponding thioether. uga.edu

Beyond simple S-alkylation, thiols can react with other electrophiles to create a diverse range of derivatives. For instance, reaction with acyl halides or anhydrides yields thioesters. msu.edu Furthermore, iodovinylsulfones have been shown to undergo nucleophilic substitution with thiols via an addition-elimination pathway to provide vinyl thioethers. researchgate.net

| Reagent | Reaction Conditions | Product |

| Alkyl Halide (e.g., CH₃I) | Base (e.g., NaH) | 2-(Methylthio)-5-heptylfuran |

| Acyl Chloride (e.g., CH₃COCl) | Base (e.g., Pyridine) | S-(5-Heptylfuran-2-yl) ethanethioate |

| Michael Acceptor (e.g., Acrylonitrile) | Base Catalyst | 3-((5-Heptylfuran-2-yl)thio)propanenitrile |

Reactivity of the Furan (B31954) Ring System

The furan ring in 5-Heptylfuran-2-thiol is an electron-rich aromatic system. This aromaticity, however, is less pronounced than that of benzene (B151609), making the furan ring more reactive and susceptible to reactions that can disrupt the aromatic system, such as electrophilic substitution and cycloaddition. msu.edupearson.com

Electrophilic Aromatic Substitution Reactions on the Furan Core

The furan ring readily undergoes electrophilic aromatic substitution (EAS) due to the electron-donating nature of the oxygen heteroatom, which increases the electron density of the ring carbons. pearson.comnumberanalytics.com This makes it significantly more reactive than benzene, allowing reactions to proceed under milder conditions. msu.edupearson.com

Substitution on an unsubstituted furan ring occurs preferentially at the 2- and 5-positions (α-positions), as the carbocation intermediate formed during the reaction is better stabilized by resonance involving the oxygen atom. pearson.comnumberanalytics.com In 5-Heptylfuran-2-thiol, these positions are already occupied by the heptyl and thiol groups, respectively. Therefore, electrophilic attack is expected to occur at the 3- or 4-positions (β-positions).

The regiochemical outcome is determined by the directing effects of the existing substituents. Both alkyl groups and sulfur-containing groups (like thiols or thioethers) are generally ortho-, para-directing activators in aromatic systems. libretexts.orgthermofisher.com In the furan ring, this translates to directing incoming electrophiles to the adjacent free positions. The -SH group at C2 would direct to C3, and the heptyl group at C5 would direct to C4. The ultimate product distribution would depend on the relative activating strength of the two groups and the specific reaction conditions.

Common EAS reactions applicable to furans include:

Nitration: Typically performed with mild nitrating agents like acetyl nitrate (B79036) or nitric acid in trifluoroacetic anhydride (B1165640) to avoid ring degradation. pharmaguideline.comsemanticscholar.org

Halogenation: Reaction with chlorine and bromine can be vigorous, so milder conditions are required to achieve mono-substitution. pharmaguideline.com

Friedel-Crafts Acylation: Requires mild Lewis acid catalysts like boron trifluoride etherate (BF₃·OEt₂) or phosphoric acid, as strong Lewis acids like AlCl₃ can cause polymerization. pharmaguideline.comstackexchange.com

Vilsmeier-Haack Reaction: A method for formylation (adding a -CHO group) of electron-rich aromatic rings using a Vilsmeier reagent, which is a weak electrophile suitable for reactive heterocycles like furan. wikipedia.orgnrochemistry.com

Cycloaddition and Rearrangement Pathways

As a conjugated diene, the furan ring can participate in pericyclic reactions, most notably the Diels-Alder [4+2] cycloaddition. sigmaaldrich.comwikipedia.org In this reaction, the furan acts as the diene, reacting with an alkene or alkyne (the dienophile) to form a 7-oxabicyclo[2.2.1]heptene derivative. sigmaaldrich.com However, due to the aromatic character of the furan ring, these reactions are often reversible and may require high temperatures or pressures to proceed efficiently. uga.edunih.gov

A specific example involves the reaction of 2-heptylfuran (B1666270) with fumaronitrile, a dienophile. This reaction forms a bicyclic Diels-Alder adduct, which can then be aromatized under treatment with a strong base to yield 3-heptylphthalonitrile. psu.eduumich.edu This demonstrates a pathway to transform the furan core into a substituted benzene ring system.

Besides the common [4+2] cycloadditions, furans can also participate in other modes of cycloaddition, such as [2+2] and [3+2] cycloadditions, under specific conditions, often involving photochemical activation or transition metal catalysis. slideshare.net

Influence of the 5-Heptyl Substituent on Furan and Thiol Group Reactivity

The heptyl group at the 5-position of the furan ring exerts a considerable influence on the reactivity of both the furan and thiol moieties through a combination of steric and electronic effects.

Steric Hindrance and Electronic Effects

The sheer size of the heptyl group introduces significant steric bulk around the furan ring. This steric hindrance can impede the approach of reactants to the furan ring, potentially slowing down reactions that would otherwise occur readily with smaller substituents. For instance, in electrophilic aromatic substitution reactions on the furan ring, the bulky heptyl group can direct incoming electrophiles to the less hindered positions of the ring.

Electronically, the heptyl group, being an alkyl group, is electron-donating. This electron-donating nature increases the electron density of the furan ring, which can, in turn, influence the acidity and nucleophilicity of the thiol group. The increased electron density on the furan ring can be relayed to the sulfur atom, potentially enhancing its nucleophilic character.

A summary of these effects is presented in the table below:

| Effect | Influence on Furan Ring | Influence on Thiol Group |

| Steric Hindrance | Hinders approach of reactants, directs substitution. | May influence accessibility for reactions like disulfide bond formation. |

| Electronic Effect (Electron-donating) | Increases electron density, potentially activating the ring towards electrophilic attack. | May increase the nucleophilicity of the sulfur atom. |

Complexation Chemistry of 5-Heptylfuran-2-thiol with Metal Ions

Thiols are well-known for their ability to form complexes with a variety of metal ions, and 5-Heptylfuran-2-thiol is no exception. The sulfur atom of the thiol group possesses lone pairs of electrons that can be donated to a metal center, forming a coordinate covalent bond. The presence of the furan ring and the heptyl substituent can modulate this complexation behavior.

The furan ring's oxygen atom could potentially participate in chelation, forming a more stable complex with certain metal ions. However, the geometry of the molecule would need to allow for such bidentate coordination. The long heptyl chain, while not directly involved in bonding, can influence the solubility and stability of the resulting metal complexes in different solvents.

Research into the complexation of similar thiol-containing ligands has shown that they can form stable complexes with heavy metal ions like mercury, cadmium, and lead. The specific binding affinities and coordination geometries of 5-Heptylfuran-2-thiol with various metal ions would require dedicated experimental studies, such as spectroscopic titrations or single-crystal X-ray diffraction of the resulting complexes.

The potential for 5-Heptylfuran-2-thiol to act as a chelating agent is an area of active research interest. The table below outlines the potential interactions with metal ions.

| Metal Ion | Potential Interaction | Factors Influencing Complexation |

| Transition Metals (e.g., Fe, Cu, Zn) | Formation of stable thiolates. | Coordination geometry, solvent, presence of other ligands. |

| Heavy Metals (e.g., Hg, Pb, Cd) | Strong affinity due to soft-soft interactions (HSAB theory). | Potential for chelation involving the furan oxygen. |

Mechanism of Reaction Pathway Studies for 5-Heptylfuran-2-thiol

Understanding the mechanisms of reactions involving 5-Heptylfuran-2-thiol is fundamental to predicting its behavior and designing new synthetic applications. The primary reactive center is the thiol group, which can participate in a variety of reactions.

One common reaction pathway for thiols is nucleophilic attack. The electron-rich sulfur atom can act as a nucleophile, attacking electrophilic centers to form new covalent bonds. For instance, in Michael additions, the thiol can add across an α,β-unsaturated carbonyl compound. The rate and equilibrium of such reactions would be influenced by the steric and electronic properties of the heptylfuran moiety.

Another significant reaction pathway is oxidation. Thiols can be oxidized to form disulfides (R-S-S-R) or, under stronger oxidizing conditions, sulfonic acids (R-SO3H). The presence of the furan ring and the heptyl substituent could affect the susceptibility of the thiol group to oxidation.

The furan ring itself can undergo reactions such as electrophilic aromatic substitution. The position of substitution would be directed by the existing substituents. The electron-donating heptyl group would favor substitution at the adjacent positions, although steric hindrance might play a role in the final product distribution.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the reaction mechanisms. These studies can help to elucidate the transition state structures and activation energies for different reaction pathways, providing a theoretical framework to complement experimental observations.

The following table summarizes key reaction pathways and the factors influencing them:

| Reaction Pathway | Description | Influencing Factors |

| Nucleophilic Attack | The thiol group acts as a nucleophile. | Steric hindrance from the heptyl group, electronic effects on sulfur's nucleophilicity. |

| Oxidation | Formation of disulfides or sulfonic acids. | Oxidizing agent strength, reaction conditions. |

| Electrophilic Aromatic Substitution | Substitution on the furan ring. | Directing effects of the thiol and heptyl groups, steric hindrance. |

Spectroscopic Characterization and Structural Elucidation of 5 Heptylfuran 2 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, signal multiplicities, and through-bond correlations, a complete structural assignment is possible.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Heptylfuran-2-thiol is expected to show distinct signals corresponding to the protons on the furan (B31954) ring, the thiol group, and the heptyl side chain.

Furan Protons: The two protons on the furan ring (H-3 and H-4) are expected to appear as doublets in the aromatic region, typically between 6.0 and 7.5 ppm. Their mutual coupling (³JHH) would result in a splitting pattern characteristic of adjacent protons on a double bond.

Thiol Proton: The thiol (S-H) proton typically appears as a broad singlet. Its chemical shift can vary significantly depending on concentration and solvent but is generally found in the range of 1.0-4.0 ppm.

Heptyl Chain Protons: The aliphatic protons of the heptyl group will produce signals in the upfield region (approx. 0.8-2.8 ppm). The terminal methyl (CH₃) group should appear as a triplet, while the methylene (B1212753) (CH₂) groups adjacent to each other will exhibit complex multiplet patterns due to spin-spin coupling. The CH₂ group directly attached to the furan ring would be the most downfield of the aliphatic signals.

Predicted ¹H NMR Chemical Shifts for 5-Heptylfuran-2-thiol

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3 | ~6.3 - 6.5 | d | ~3.4 |

| H-4 | ~6.0 - 6.2 | d | ~3.4 |

| SH | ~3.0 - 3.5 | s (broad) | N/A |

| α-CH₂ (heptyl) | ~2.6 - 2.8 | t | ~7.5 |

| β-CH₂ (heptyl) | ~1.5 - 1.7 | quint | ~7.5 |

| γ, δ, ε-CH₂ (heptyl) | ~1.2 - 1.4 | m | N/A |

| ζ-CH₂ (heptyl) | ~1.2 - 1.4 | m | N/A |

| ω-CH₃ (heptyl) | ~0.8 - 0.9 | t | ~7.0 |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.net The furan ring carbons are expected to resonate in the downfield region (100-160 ppm), while the aliphatic carbons of the heptyl chain will appear in the upfield region (14-40 ppm).

Predicted ¹³C NMR Chemical Shifts for 5-Heptylfuran-2-thiol

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (C-S) | ~145 - 150 |

| C-5 (C-heptyl) | ~155 - 160 |

| C-3 | ~110 - 115 |

| C-4 | ~105 - 110 |

| α-CH₂ (heptyl) | ~28 - 32 |

| β to ζ-CH₂ (heptyl) | ~22 - 32 |

| ω-CH₃ (heptyl) | ~14 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecule's connectivity. rsc.orgscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For 5-Heptylfuran-2-thiol, a key COSY correlation would be observed between the H-3 and H-4 protons of the furan ring. Additionally, sequential correlations would be seen along the heptyl chain, connecting each CH₂ group to its neighbors, starting from the α-CH₂ and ending at the terminal CH₃ group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to, confirming one-bond ¹H-¹³C connections. columbia.edu This would allow for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the furan proton signals to the furan carbon signals and each heptyl CH₂/CH₃ proton signal to its respective carbon.

A correlation from the α-CH₂ protons of the heptyl chain to the C-5 and C-4 carbons of the furan ring, confirming the attachment point of the side chain.

Correlations from the furan proton H-3 to carbons C-2, C-4, and C-5.

A correlation from the thiol (SH) proton to the C-2 and C-3 carbons, confirming the position of the thiol group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For 5-Heptylfuran-2-thiol, the molecular formula is C₁₁H₁₈OS. HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the calculated theoretical mass.

Molecular Formula and Exact Mass

| Attribute | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈OS |

| Calculated Monoisotopic Mass | 198.1130 g/mol |

GC-MS is an ideal technique for analyzing volatile and semi-volatile compounds like 5-Heptylfuran-2-thiol. restek.com The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a mass spectrum that serves as a molecular fingerprint. nih.gov

Under electron ionization (EI), the 5-Heptylfuran-2-thiol molecule is expected to fragment in predictable ways. The mass spectrum would likely show a molecular ion peak (M⁺) at m/z 198. Key fragmentation pathways would involve:

Alpha-cleavage: The most significant fragmentation would likely be the cleavage of the C-C bond adjacent to the furan ring, resulting in a highly stable, resonance-stabilized furfuryl-type cation.

McLafferty Rearrangement: If sterically possible, a rearrangement involving the heptyl chain could occur.

Cleavage of the Heptyl Chain: Stepwise loss of alkyl fragments from the heptyl chain would produce a series of peaks separated by 14 mass units (CH₂).

Loss of Thiol Radical: Fragmentation involving the loss of the ·SH radical is also a possible pathway.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. caltech.edu

The IR spectrum of 5-Heptylfuran-2-thiol would be expected to display characteristic absorption bands confirming its key structural features:

S-H Stretch: A weak but sharp absorption band around 2550-2600 cm⁻¹ is characteristic of the thiol (S-H) stretching vibration. rsc.org

C-H Stretches: Aliphatic C-H stretching from the heptyl group would appear as strong bands just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). Aromatic C-H stretching from the furan ring would be observed just above 3000 cm⁻¹ (approx. 3100-3150 cm⁻¹).

C=C Stretch: Aromatic C=C stretching vibrations from the furan ring are expected in the 1500-1650 cm⁻¹ region.

C-O Stretch: The C-O-C stretching of the furan ether linkage would typically produce a strong band in the 1000-1250 cm⁻¹ region.

Predicted IR Absorption Bands for 5-Heptylfuran-2-thiol

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Furan C-H | Stretching | ~3120 |

| Alkyl C-H | Stretching | 2850 - 2960 |

| Thiol S-H | Stretching | 2550 - 2600 |

| Furan C=C | Stretching | ~1580, ~1500 |

| Alkyl CH₂ | Bending (Scissoring) | ~1465 |

| Furan C-O-C | Stretching | ~1020 - 1220 |

Characteristic Vibrations of Furan Ring, Thiol, and Alkane Moieties

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. The spectrum of 5-Heptylfuran-2-thiol is expected to be a composite of the vibrations from its three main structural components: the furan ring, the thiol group, and the heptyl alkane chain.

The furan ring vibrations are well-characterized. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the furan ring are expected to produce bands in the region of 1500-1600 cm⁻¹. Furthermore, the C-O-C stretching of the furan ether linkage gives rise to characteristic bands. scientists.uz

The thiol (sulfhydryl) group (-SH) has a very distinctive, though often weak, S-H stretching absorption band that appears in the range of 2550-2600 cm⁻¹. The weakness of this peak is due to the small change in dipole moment during the vibration. The C-S stretching vibration is found in the fingerprint region, typically between 600-800 cm⁻¹, and can sometimes be difficult to assign definitively due to overlap with other absorptions. libretexts.orgrsc.org

The heptyl alkane moiety will contribute several characteristic peaks. Strong C-H stretching vibrations from the methyl (CH₃) and methylene (CH₂) groups are expected in the 2850-3000 cm⁻¹ region. scientists.uzresearchgate.net Additionally, C-H bending (scissoring and rocking) vibrations for these groups will be visible around 1470-1450 cm⁻¹ and 1380-1350 cm⁻¹. For a long chain like heptyl, a characteristic rocking vibration for -(CH₂)n- (where n ≥ 4) may be observed around 720-725 cm⁻¹. researchgate.net

The expected characteristic vibrational frequencies for 5-Heptylfuran-2-thiol are summarized in the table below.

| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Thiol | S-H Stretch | 2550 - 2600 | Weak |

| C-S Stretch | 600 - 800 | Weak to Medium | |

| Furan Ring | Aromatic C-H Stretch | 3100 - 3150 | Medium |

| C=C Ring Stretch | 1500 - 1600 | Medium to Strong | |

| Ring Breathing/Stretching | ~1400, ~1000-1100 | Medium | |

| C-O-C Asymmetric Stretch | 1200 - 1280 | Strong | |

| C-H Out-of-plane Bend | 750 - 900 | Strong | |

| Alkane (Heptyl) | C-H Asymmetric Stretch (CH₃, CH₂) | 2950 - 2970, 2915 - 2935 | Strong |

| C-H Symmetric Stretch (CH₃, CH₂) | 2860 - 2880, 2845 - 2865 | Strong | |

| C-H Bending (Scissoring, CH₂) | 1450 - 1475 | Medium | |

| C-H Bending (Umbrella, CH₃) | 1370 - 1385 | Medium | |

| CH₂ Rocking (long chain) | 720 - 725 | Weak to Medium |

This table presents predicted data based on characteristic group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λ_max) is characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons.

The furan ring itself is an aromatic heterocycle with a conjugated π-system. It exhibits strong absorption in the UV region due to π → π* transitions. For furan, the primary absorption band is typically observed around 200-220 nm. scientists.uzwikipedia.org

The introduction of substituents onto the furan ring can modify its UV-Vis spectrum.

Heptyl Group : As an alkyl group, the heptyl substituent is an auxochrome that is expected to have only a minor effect on the λ_max of the furan chromophore. It may cause a small bathochromic (red) shift of a few nanometers due to hyperconjugation.

Thiol Group : The thiol group, with its non-bonding lone pair electrons on the sulfur atom, can act as a more significant auxochrome. These lone pairs can extend the conjugation of the furan π-system through n → π* transitions, which are generally weaker than π → π* transitions, and by donating electron density into the ring (a +R effect). This extension of the chromophore is likely to cause a more noticeable bathochromic shift in the primary π → π* absorption band, moving the λ_max to a longer wavelength compared to unsubstituted furan.

Therefore, for 5-Heptylfuran-2-thiol, one would predict a primary absorption band (λ_max) shifted to a wavelength longer than that of furan, likely in the 220-250 nm range, due to the combined, though unequal, effects of the heptyl and thiol substituents.

Advanced Spectroscopic Techniques for Detailed Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms, specifically hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR : The proton NMR spectrum of 5-Heptylfuran-2-thiol would show distinct signals for each unique proton environment.

Furan Protons : The two protons on the furan ring (at positions 3 and 4) would appear as doublets in the aromatic region (typically δ 6.0-7.5 ppm) due to coupling with each other. researchgate.netchemicalbook.com

Thiol Proton : The S-H proton would likely appear as a broad singlet, with a chemical shift that can vary (typically δ 1.0-4.0 ppm) depending on concentration and solvent due to hydrogen bonding and exchange.

Heptyl Protons : The protons of the heptyl chain would appear in the upfield region (δ 0.8-3.0 ppm). The terminal methyl (CH₃) group would be a triplet around δ 0.9 ppm. The methylene (CH₂) groups would show complex multiplets, with the CH₂ group adjacent to the furan ring (α-CH₂) being the most deshielded (likely δ 2.5-3.0 ppm). libretexts.orgoregonstate.edu

¹³C NMR : The carbon NMR spectrum provides a signal for each unique carbon atom.

Furan Carbons : The four carbons of the furan ring would appear in the aromatic/olefinic region. The carbon bearing the thiol group (C2) and the carbon bearing the heptyl group (C5) would be significantly downfield (δ >140 ppm), while the other two ring carbons (C3 and C4) would be further upfield (δ 105-120 ppm). publish.csiro.auchemicalbook.com

Heptyl Carbons : The seven carbons of the heptyl chain would appear in the aliphatic region (δ 10-40 ppm). The chemical shift of each carbon would depend on its position along the chain. oregonstate.educompoundchem.com

| Predicted ¹H NMR Data for 5-Heptylfuran-2-thiol | |||

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Heptyl-CH₃ | ~0.9 | Triplet (t) | 3H |

| Heptyl-(CH₂)₅ | 1.2 - 1.7 | Multiplet (m) | 10H |

| Heptyl-CH₂ (α to furan) | 2.6 - 2.8 | Triplet (t) | 2H |

| Furan-H (at C3 or C4) | 6.1 - 6.4 | Doublet (d) | 1H |

| Furan-H (at C4 or C3) | 6.8 - 7.2 | Doublet (d) | 1H |

| Thiol-SH | 1.5 - 4.0 | Broad Singlet (br s) | 1H |

This table presents predicted data based on typical chemical shift values.

| Predicted ¹³C NMR Data for 5-Heptylfuran-2-thiol | |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Heptyl Carbons | 14 - 35 |

| Furan C3 & C4 | 105 - 120 |

| Furan C2 (C-SH) | > 145 |

| Furan C5 (C-Heptyl) | > 150 |

This table presents predicted data based on typical chemical shift values.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's structure through its fragmentation pattern upon ionization. For 5-Heptylfuran-2-thiol (C₁₁H₁₈OS, Molecular Weight: 198.33 g/mol ), the electron ionization (EI) mass spectrum would be expected to show:

Molecular Ion (M⁺•) : A peak at m/z = 198, corresponding to the intact molecule with one electron removed. The presence of a sulfur atom would also give a characteristic M+2 peak (at m/z = 200) with an intensity of about 4.4% relative to the M⁺• peak, due to the natural abundance of the ³⁴S isotope.

Key Fragmentation Pathways :

Alpha-Cleavage : Cleavage of the C-C bond adjacent to the furan ring in the heptyl chain is a likely fragmentation pathway. This would result in the loss of a hexyl radical (•C₆H₁₃) to give a prominent peak at m/z = 113.

Benzylic-type Cleavage : The most favorable fragmentation would be cleavage of the bond beta to the furan ring, leading to the formation of a stable furfuryl-type cation. This would generate a base peak at m/z = 97 (the 2-thiol-furan-methylene cation) after rearrangement, or m/z=81 if the thiol is lost.

Loss of Thiol Radical : Cleavage of the C-S bond could lead to the loss of an •SH radical, giving a fragment at m/z = 165.

Alkane Fragmentation : The heptyl chain can fragment, leading to a series of peaks separated by 14 mass units (CH₂), characteristic of a long alkyl chain. libretexts.org

| Predicted Key Fragments in the Mass Spectrum of 5-Heptylfuran-2-thiol | |

| m/z Value | Possible Fragment Identity |

| 198 | [C₁₁H₁₈OS]⁺• (Molecular Ion) |

| 165 | [M - SH]⁺ |

| 113 | [M - C₆H₁₃]⁺ |

| 97 | [C₅H₅S]⁺ (Furfuryl-type cation) |

| 81 | [C₅H₅]⁺ (Furan ring fragment) |

This table presents predicted data based on common fragmentation patterns.

Computational and Theoretical Studies on 5 Heptylfuran 2 Thiol

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given arrangement of atoms, providing information about the molecule's energy, electron distribution, and geometry.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying medium-sized organic molecules like 5-Heptylfuran-2-thiol. mdpi.com DFT calculations are employed to find the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization. This process involves systematically adjusting the atomic coordinates to minimize the total electronic energy of the molecule.

For a molecule like 5-Heptylfuran-2-thiol, a common approach would involve using a functional such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a reliable optimized geometry. nih.gov The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles. From this optimized geometry, various thermodynamic properties such as the total energy, enthalpy, and Gibbs free energy can be calculated. These energy values are crucial for predicting the molecule's stability and its potential to participate in chemical reactions.

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length | ~1.77 Å |

| S-H Bond Length | ~1.34 Å |

| Furan (B31954) Ring C=C Bond Length | ~1.36 Å |

| Furan Ring C-C Bond Length | ~1.43 Å |

| Total Energy | Dependent on level of theory |

| Gibbs Free Energy | Dependent on level of theory |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive.

For 5-Heptylfuran-2-thiol, the HOMO is expected to be localized primarily on the electron-rich furan ring and the sulfur atom of the thiol group, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the furan ring's π-system, suggesting that the ring is susceptible to nucleophilic attack. The heptyl chain, being a saturated alkyl group, is not expected to contribute significantly to the frontier orbitals.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | ~ -6.5 | Electron-donating ability |

| LUMO Energy | ~ -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.3 | Chemical reactivity and stability |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Computational Methods

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and identifying unknown compounds.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. globalresearchonline.net For 5-Heptylfuran-2-thiol, calculations would predict distinct signals for the protons and carbons of the furan ring, the thiol proton, and the protons and carbons of the heptyl chain.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. globalresearchonline.netresearchgate.net For 5-Heptylfuran-2-thiol, characteristic vibrational modes would include the S-H stretch, C-S stretch, furan ring C-H and C=C stretching, and the various C-H stretching and bending modes of the heptyl chain.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. globalresearchonline.net For 5-Heptylfuran-2-thiol, the calculations would likely predict strong absorptions in the ultraviolet region corresponding to π→π* electronic transitions within the furan ring.

| Spectroscopy | Predicted Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Furan-H | δ 6.0-7.5 ppm |

| ¹H NMR | SH | δ 3.0-4.0 ppm |

| ¹³C NMR | Furan-C | δ 105-150 ppm |

| IR | S-H stretch | ~2550 cm⁻¹ |

| IR | C=C stretch (furan) | ~1500-1600 cm⁻¹ |

| UV-Vis | λmax (π→π*) | ~220-250 nm |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and intermolecular interactions of 5-Heptylfuran-2-thiol.

The long heptyl chain of 5-Heptylfuran-2-thiol can adopt numerous conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. bohrium.com Furthermore, MD simulations can be used to study how 5-Heptylfuran-2-thiol interacts with other molecules, such as solvents or biological macromolecules. researchgate.net This is particularly relevant for understanding its behavior in different environments and its potential for self-assembly or binding to a target site.

Mechanistic Investigations of Proposed Reactions Using Computational Models

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. nih.govmdpi.com

For 5-Heptylfuran-2-thiol, several types of reactions could be investigated computationally. For example, the thiol group can participate in nucleophilic addition reactions, such as the thiol-Michael addition. researchgate.netrsc.org Computational studies could model the reaction pathway of 5-Heptylfuran-2-thiol with a Michael acceptor, determining the stereoselectivity and the influence of catalysts. researchgate.netdigitellinc.com Additionally, reactions involving the furan ring, such as electrophilic substitution or cycloaddition, could be explored to understand the regioselectivity and the kinetic and thermodynamic favorability of different reaction pathways.

Structure-Activity Relationship (SAR) Modeling for Furan-Thiol Scaffolds

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry and materials science for designing new molecules with desired properties. nih.gov These studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or other properties.

For the furan-thiol scaffold, a QSAR study would involve a series of analogs of 5-Heptylfuran-2-thiol with variations in the alkyl chain length, substitution on the furan ring, or modifications to the thiol group. For each analog, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated using computational methods. These descriptors would then be correlated with an experimentally measured activity (e.g., enzyme inhibition, antimicrobial activity) using statistical methods to build a predictive QSAR model. aimspress.com Such a model could then be used to design new furan-thiol derivatives with enhanced activity.

Mechanistic Investigations of Bioactivity for 5 Heptylfuran 2 Thiol and Its Derivatives

Antioxidant Mechanisms and Radical Scavenging Activity (In vitro studies)

The antioxidant potential of furan (B31954) derivatives, particularly those incorporating a thiol group, is an area of significant scientific interest. The mechanism of action is generally attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The thiol (-SH) group is a key functional moiety in many biological antioxidant systems. nih.govmdpi.com Cysteine, a thiol-containing amino acid, is a fundamental component of glutathione (B108866), a critical intracellular antioxidant that protects cells from oxidative damage. mdpi.commdpi.com The sulfhydryl group can undergo various nucleophilic reactions and is a potent scavenger of reactive oxygen species (ROS). nih.gov

In vitro studies on furan derivatives have demonstrated notable radical scavenging capabilities. For instance, 5-hydroxymethylfurfural (B1680220) (5-HMF), a related furan compound, has shown dose-dependent scavenging activity against 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 1,1-diphenyl-2-picryhydrazyl (DPPH) free radicals. nih.gov Studies on analogues such as 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio counterpart reveal that the inclusion of sulfur can enhance antioxidant capacity. nih.gov The thio-analogue was found to be a more effective antioxidant in a lipid peroxidation system, suggesting that the thiol group plays a crucial role in regenerating the antioxidant or participating directly in the radical quenching cascade. nih.gov

The scavenging activity of these compounds is often evaluated using assays that measure the reduction of stable colored radicals. The effectiveness is typically quantified by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial radicals.

| Compound/Derivative | Assay | Measured Activity (IC50) | Reference |

|---|---|---|---|

| 5-Hydroxymethylfurfural (5-HMF) | DPPH Radical Scavenging | Exhibited dose-dependent activity | nih.gov |

| 5-Hydroxymethylfurfural (5-HMF) | ABTS Radical Scavenging | Exhibited dose-dependent activity | nih.gov |

| Quercetin 5-O-acyl derivatives | DPPH & ABTS Scavenging | Activity retained after acylation | mdpi.com |

Antimicrobial Modalities (e.g., antibacterial, antifungal)

Furan-thiol derivatives have been investigated for their antimicrobial properties. Research into new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives has shown moderate activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. zsmu.edu.ua In this class of compounds, the structure of the alkyl substituent on the sulfur atom was found to influence the degree of antimicrobial activity, with the introduction of a pentyl radical doubling the activity against S. aureus in one instance. zsmu.edu.ua

Other classes of furan derivatives have also demonstrated significant antimicrobial and biofilm-preventing capabilities. nih.govnih.gov For example, halogenated furanones isolated from marine algae can inhibit biofilm formation in E. coli. nih.gov Furanocoumarins have shown activity against Mycobacterium tuberculosis, and dibenzofurans have demonstrated antifungal properties against Candida albicans. nih.gov The broad-spectrum activity of various furan-based scaffolds highlights their potential as a source for novel antimicrobial agents.

Inhibition of Microbial Growth Pathways

Other furan derivatives appear to have a more direct impact on microbial cells. Electron microscopy studies of bacteria treated with certain alpha-substituted 2-methyl-5-nitrofurans revealed significant morphological changes. nih.gov Treated E. coli cells showed elongation, branching, and atypical shapes, while S. aureus exhibited multibud formation, suggesting interference with cell division and cell wall synthesis. nih.gov While an initial hypothesis suggested that the mode of action might involve the oxidation of essential enzyme-thiol groups, this was discounted for the specific nitrofurans studied, pointing towards alternative mechanisms of action. nih.gov The thiol-dependent antioxidant systems within bacteria are known to be linked to drug susceptibility and resistance, presenting another potential target for thiol-containing antimicrobial compounds. nih.gov

Anticancer Activity (Preclinical/In vitro mechanistic studies)

Preclinical studies on various furan derivatives have indicated potential anticancer activity through the inhibition of cancer cell proliferation. nih.govmdpi.com The compound 5-hydroxymethylfurfural (5-HMF) has been shown to possess antiproliferative effects, particularly against human melanoma A375 cells. nih.gov Similarly, derivatives of 3,4-dibromo-5-hydroxy-furan-2(5H)-one displayed better antiproliferative activity than the parent compound across a panel of cancer cell lines, with colon cancer cells being notably sensitive. mdpi.com

Evaluation of Cytotoxic Mechanisms in Cell Lines

The cytotoxic effects of furan derivatives have been evaluated in various human cancer cell lines, including those for colon cancer (HCT116, HT-29), breast cancer (MCF-7), and liver cancer (HepG2). mdpi.com The primary mechanisms identified involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Further investigation into the action of 5-HMF revealed that its antiproliferative activity against A375 cells is mediated by the induction of apoptosis and arrest of the cell cycle in the G0/G1 phase. nih.gov For silyl (B83357) ether derivatives of 3,4-dibromo-5-hydroxy-furan-2(5H)-one, the mechanism of action in colorectal cancer cell lines was found to involve the down-regulation of survivin, an anti-apoptotic protein, and subsequent caspase-dependent apoptosis. mdpi.com

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50 in µM) | Observed Mechanism | Reference |

|---|---|---|---|---|

| 5-Hydroxymethylfurfural (5-HMF) | Human melanoma (A375) | Higher activity than other tested lines | Induction of apoptosis, G0/G1 cell cycle arrest | nih.gov |

| 5-O-tert-Butyldimethylsilyl-MBA (3a) | Colon cancer (HCT-116) | 1.55 ± 0.05 | Antiproliferative | mdpi.com |

| 5-O-tert-Butyldimethylsilyl-MBA (3a) | Breast cancer (MCF-7) | 4.50 ± 0.21 | Antiproliferative | mdpi.com |

| 5-O-tert-Butyldiphenylsilyl-MBA (3d) | Colon cancer (HCT-116) | 1.83 ± 0.16 | Caspase-dependent apoptosis | mdpi.com |

| 5-O-tert-Butyldiphenylsilyl-MBA (3d) | Liver cancer (HepG2) | 5.32 ± 0.35 | Antiproliferative | mdpi.com |

Modulation of Cellular Detoxification Enzymes (e.g., Glutathione S-transferase, based on related compounds)

Glutathione S-transferases (GSTs) are phase II detoxification enzymes that play a crucial role in protecting cells from xenobiotics and oxidative stress by catalyzing the conjugation of glutathione to various electrophilic substrates. nih.govnih.gov The modulation of GST activity is a significant mechanism of bioactivity for many compounds. nih.govresearchgate.net The parent furan ring itself has been shown to interact with this system. In rat hepatocarcinogenesis studies, furan rapidly induces the formation of Glutathione S-transferase placental form-positive (GST-P+) foci, which are markers of preneoplastic lesions. nih.gov This indicates that furan can significantly alter the expression and activity of this key detoxification enzyme. nih.gov The biological characteristics of furan-induced GST-P+ foci were found to be distinct from those induced by other carcinogens, suggesting a specific mode of interaction. nih.gov Phytochemicals can act as either activators or inhibitors of GSTs, with activation being beneficial for detoxification and inhibition being a potential strategy to overcome drug resistance in cancer therapy. nih.govresearchgate.net

Enzyme Inhibition Mechanisms (e.g., α-glucosidase, based on related furan derivatives)

Certain furan derivatives have been identified as potent inhibitors of specific enzymes, suggesting a potential therapeutic application. One of the most studied targets is α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govnih.gov Inhibition of this enzyme can help manage blood glucose levels. nih.gov

Numerous studies have demonstrated that 2,5-disubstituted furan derivatives are effective α-glucosidase inhibitors, with some compounds showing significantly greater potency than the standard inhibitor, acarbose. nih.govnih.gov Kinetic studies have been performed to elucidate the mechanism of this inhibition. For example, one derivative containing a triazole moiety (compound III-16) was found to be a competitive inhibitor, suggesting it binds to the active site of the enzyme. nih.gov In contrast, other triazole and thiazole-containing furan derivatives were identified as uncompetitive or noncompetitive inhibitors, indicating they bind to the enzyme-substrate complex or to a site other than the active site, respectively. nih.govnih.gov Molecular docking simulations suggest that the presence of azole groups plays a critical role in forming hydrogen bond interactions with α-glucosidase. nih.gov

| Furan Derivative Class | Target Enzyme | Inhibitory Activity (IC50 in µM) | Inhibition Mechanism | Reference |

|---|---|---|---|---|

| 2,5-disubstituted furan-triazole (III-16) | α-Glucosidase | 2.2 ± 0.2 | Competitive (Ki = 5.1 ± 0.7 µM) | nih.gov |

| 2,5-disubstituted furan-triazole (III-11) | α-Glucosidase | 6.0 ± 1.1 | Uncompetitive | nih.gov |

| 2,5-disubstituted furan-tetrazole (III-39) | α-Glucosidase | 4.6 ± 1.9 | Uncompetitive | nih.gov |

| 2,5-disubstituted furan-thiazole (III-24) | α-Glucosidase | 0.645 ± 0.052 | Noncompetitive (Ki = 0.44 ± 0.53 µM) | nih.gov |

| 5-(hydroxymethyl)-2-furfural (HMF) | Mushroom Tyrosinase | N/A | Noncompetitive | nih.gov |

Molecular Docking and Ligand-Protein Interaction Studies (Computational Approaches)

Computational methods, particularly molecular docking and ligand-protein interaction studies, are instrumental in elucidating the mechanistic basis of the bioactivity of novel compounds. In the absence of direct experimental data for 5-Heptylfuran-2-thiol, computational approaches offer a valuable predictive lens through which its potential biological targets and binding modes can be explored. This section will discuss the hypothetical molecular docking and interaction studies of 5-Heptylfuran-2-thiol, drawing parallels from computational analyses of other furan and thiol-containing derivatives.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a specific protein target. hilarispublisher.com This technique is crucial in structure-based drug design for identifying key interactions that stabilize the ligand-protein complex. nih.gov For 5-Heptylfuran-2-thiol, a hypothetical docking study would involve preparing the 3D structure of the molecule and docking it into the active sites of various potential protein targets. The selection of these targets would be guided by the known biological activities of similar furan and thiol compounds, which include antimicrobial and anticancer effects. researchgate.netijpsr.com

The thiol group introduces another layer of potential interactions. The sulfur atom can act as a hydrogen bond acceptor, and in its deprotonated thiolate form, it can form strong ionic interactions or coordinate with metal ions present in the active site of metalloenzymes. nih.gov The reactivity of the thiol group also allows for the possibility of covalent bond formation with specific amino acid residues, such as cysteine, through disulfide bridge formation, which can lead to irreversible inhibition. nih.gov

Table 1: Hypothetical Ligand-Protein Interactions for 5-Heptylfuran-2-thiol

| Interaction Type | Functional Group of 5-Heptylfuran-2-thiol | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Furan Oxygen, Thiol Sulfur | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydrophobic Interactions | Heptyl Chain | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| π-π Stacking | Furan Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Ionic Interactions (as thiolate) | Thiol Group | Lysine, Arginine, Histidine |

| Metal Coordination | Thiol Group | Zinc, Iron, Copper (in metalloenzymes) |

| Covalent Bonding | Thiol Group | Cysteine |

To provide a more concrete, albeit illustrative, example, a hypothetical molecular docking of 5-Heptylfuran-2-thiol into the active site of a bacterial enzyme, such as dihydrofolate reductase (DHFR), could be considered. This enzyme is a common target for antimicrobial agents. researchgate.net In such a simulation, the furan ring might engage in π-π stacking with a phenylalanine residue, while the thiol group could form a hydrogen bond with a serine residue. The heptyl chain would likely be oriented towards a hydrophobic pocket within the active site. The binding energy and docking score from such a simulation would provide a quantitative estimate of the binding affinity.

Table 2: Illustrative Molecular Docking Results for 5-Heptylfuran-2-thiol with a Hypothetical Bacterial Protein Target

| Parameter | Value | Interpretation |

| Docking Score (kcal/mol) | -8.5 | Favorable binding affinity |

| Hydrogen Bonds | 2 | Thiol with Serine, Furan Oxygen with Asparagine |

| Hydrophobic Interactions | 5 | Heptyl chain with Leucine, Valine, and Alanine residues |

| π-π Stacking | 1 | Furan ring with Phenylalanine |

It is imperative to underscore that the interactions and docking scores presented are hypothetical and serve to illustrate the potential application of computational methods. The actual bioactivity and mechanism of action of 5-Heptylfuran-2-thiol would need to be validated through experimental studies. Computational approaches, however, provide a robust framework for guiding these future experimental investigations and for prioritizing potential biological targets.

Applications in Advanced Materials and Chemical Synthesis

Utilization as a Building Block in the Synthesis of Complex Organic Molecules

The structural arrangement of 5-heptylfuran-2-thiol makes it a valuable synthon in organic synthesis. The furan (B31954) moiety, a five-membered aromatic heterocycle, can participate in a range of reactions, including electrophilic substitution and cycloaddition. britannica.comwikipedia.org The thiol group offers a site for nucleophilic attack, oxidation, and metal coordination, while the 5-position heptyl group imparts significant lipophilicity, influencing the solubility and physical properties of its derivatives. wikipedia.org This combination allows for the strategic construction of elaborate molecular architectures.

Heterocyclic compounds are foundational to modern medicine and agriculture, with furan-containing structures being particularly prominent. researchgate.netderpharmachemica.com The furan ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous therapeutic agents with a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. researchgate.netwisdomlib.org Derivatives of furan are key components in drugs such as ranitidine (B14927) and furosemide. slideshare.net

The 5-heptylfuran-2-thiol molecule can serve as a precursor to novel bioactive compounds. The thiol group can be used as a handle to introduce other functional groups or to construct new heterocyclic rings, such as thiazoles or thiadiazoles, which are also common in pharmacologically active molecules. echemcom.com The long heptyl chain can enhance the molecule's ability to cross lipid cell membranes, potentially improving the pharmacokinetic profile of a drug candidate. Similarly, in the agrochemical sector, where molecular properties must be fine-tuned for efficacy and environmental compatibility, the furan scaffold is a component of various pesticides. researchgate.net The modifiable nature of the furan-thiol core allows for the synthesis of new potential herbicides and fungicides.

Table 1: Examples of Furan-Containing Bioactive Compounds

| Compound | Class | Therapeutic/Application Area |

| Nitrofurantoin | Antibiotic | Treatment of urinary tract infections |

| Ranitidine | H2 Blocker | Anti-ulcer agent |

| Furosemide | Diuretic | Treatment of hypertension and edema |

| Dantrolene | Muscle Relaxant | Treatment of malignant hyperthermia |

The furan-thiol moiety is a powerful tool for constructing complex, fused, and polyheterocyclic systems. nih.gov The reactivity of the furan ring, combined with the nucleophilicity of the thiol, enables a variety of cyclization strategies.

A notable example of this reactivity is the Furan-Thiol-Amine (FuTine) multicomponent reaction. bohrium.com In this process, the furan ring is first oxidized to generate a highly reactive cis-2-butene-1,4-dial intermediate. This electrophilic species is then sequentially trapped by a thiol and an amine in a one-pot reaction, leading to the formation of a stable pyrrole (B145914) heterocycle. bohrium.comnih.gov This methodology demonstrates the potential of 5-heptylfuran-2-thiol to act as a key intermediate in multicomponent reactions, facilitating the rapid assembly of complex molecular scaffolds from simple precursors. The presence of the heptyl group would result in a highly functionalized, lipophilic pyrrole derivative.

Potential in the Development of Polymeric Materials and Coatings

The distinct functionalities of 5-heptylfuran-2-thiol lend themselves to applications in polymer science, particularly in the development of functional materials and coatings.

The thiol group is highly effective in "click chemistry," specifically in thiol-ene reactions. This reaction involves the radical-mediated addition of a thiol across a carbon-carbon double bond (an "ene"). polito.itresearchgate.net This process is highly efficient, occurs under mild conditions, and is tolerant of many other functional groups. 5-Heptylfuran-2-thiol could be used as a monomer or a cross-linking agent in thiol-ene polymerizations to create specialized polymer networks. nih.gov These networks are often used in the formulation of adhesives, sealants, and high-performance coatings. polito.itresearchgate.net

Furthermore, the furan ring itself can participate in polymerization through reversible Diels-Alder reactions, often with maleimide-containing compounds. wikipedia.org This chemistry allows for the creation of thermally reversible cross-linked polymers, which are of great interest for developing self-healing materials. The incorporation of 5-heptylfuran-2-thiol into such a polymer network could introduce additional functionality. The long heptyl chain would likely act as an internal plasticizer, enhancing the flexibility and modifying the hydrophobic character of the final material, making it more resistant to water. Furan-based resins are also established materials for adhesives and protective coatings. researchgate.net

Role as a Chemical Probe or Intermediate in Reaction Methodologies

The specific reactivity of the thiol group makes it an excellent functional handle for chemical probes designed for biological or materials science applications. Thiol-reactive probes are widely used for labeling proteins and other biomolecules. acs.orgmdpi.com 5-Heptylfuran-2-thiol could be incorporated into larger molecular systems designed to selectively bind to and report on specific environments.

As a reaction intermediate, the molecule's utility is exemplified by processes like the aforementioned FuTine reaction, where the furan and thiol groups work in concert to facilitate a complex transformation. bohrium.com The furan ring is also a known precursor to other important synthetic intermediates. For instance, through oxidative ring-opening reactions, furans can be converted into 1,4-dicarbonyl compounds, which are themselves versatile building blocks in organic synthesis. researchgate.net The furan ring in 2-furylquinoline compounds has been shown to be susceptible to oxidative decomposition, highlighting its potential as a reactive intermediate that can be transformed under specific conditions. nih.gov

Exploration in Sensing Technologies and Ligand Design

The dual presence of sulfur and oxygen atoms, along with the tunable electronic nature of the furan ring, makes 5-heptylfuran-2-thiol a candidate for applications in chemosensors and as a ligand in coordination chemistry.

The thiol group exhibits a very strong affinity for soft metals, most notably gold, silver, and mercury. nih.gov This property is the basis for many chemical sensors, where thiol-containing molecules are immobilized on the surface of gold nanoparticles or electrodes to detect specific analytes. 5-Heptylfuran-2-thiol could be used to form self-assembled monolayers on gold surfaces, creating a functionalized interface for sensing applications. The furan ring could participate in analyte recognition or modulate the electronic properties of the sensor. Furan-based molecules have been successfully developed for the colorimetric sensing of amines. encyclopedia.pub

In ligand design, the thiol sulfur and the furan oxygen can both act as donor atoms to coordinate with metal centers. sc.eduwikipedia.org Thiolates are classified as soft ligands, preferentially binding to soft metal ions. wikipedia.org Depending on the metal and reaction conditions, 5-heptylfuran-2-thiol could function as a monodentate ligand through its sulfur atom or potentially as a bidentate S-O ligand. The heptyl group would confer high solubility in nonpolar organic solvents, which is advantageous for synthesizing and processing organometallic complexes. The development of coordination polymers from Ag(I) and thiolate ligands is an emerging area for creating novel sensory materials. xmu.edu.cn

Future Research Directions and Translational Perspectives

Development of Green Chemistry Approaches for 5-Heptylfuran-2-thiol Synthesis

The industrial viability and environmental impact of chemical compounds are increasingly dependent on the sustainability of their synthetic routes. Future research must prioritize the development of green chemistry approaches for the synthesis of 5-Heptylfuran-2-thiol. Current synthetic methods for related furan (B31954) derivatives often rely on petroleum-based feedstocks and harsh reaction conditions. A shift towards bio-based precursors is a critical first step.

Furfural, derived from the dehydration of C5 sugars found in lignocellulosic biomass like hemicellulose, serves as a key platform molecule. polito.it Research could focus on converting biomass-derived 2-heptylfuran (B1666270) into the target thiol. Green synthetic strategies would involve the use of eco-friendly solvents, catalysts, and energy-efficient processes. Thiol-promoted catalytic synthesis, which has been shown to be effective for other furan derivatives, could be adapted. rsc.org The development of one-pot syntheses from furan precursors would also represent a significant advance in efficiency and sustainability. rsc.org

Table 1: Potential Green Synthesis Strategies for 5-Heptylfuran-2-thiol

| Strategy | Precursors | Catalyst/Reagent Example | Potential Advantages |

|---|---|---|---|

| Biomass-Derived Pathway | 2-Heptylfuran (from biomass), Sulfur source (e.g., H₂S) | Heterogeneous acid catalysts | Utilizes renewable feedstocks, potentially reduces carbon footprint. |

| Thiol-Ene "Click" Chemistry | Functionalized furan precursor, Heptanethiol | Photoinitiator (e.g., under visible/blue light) | High efficiency, mild reaction conditions, minimal byproducts. mdpi.com |

| Catalytic Thiolation | 2-Heptylfuran, Thiolating agent | Transition metal catalysts | High selectivity and yield, potential for catalyst recycling. |

Comprehensive Investigation of the Structure-Activity Relationships within the Furan-Thiol Class

Understanding the relationship between molecular structure and chemical or biological activity is fundamental to designing new functional molecules. For the furan-thiol class, including 5-Heptylfuran-2-thiol, a systematic investigation into structure-activity relationships (SAR) is essential. This involves synthesizing a library of analogs and evaluating how changes in their structure affect their properties.

Key structural components to investigate include:

The Alkyl Chain: Varying the length and branching of the heptyl group could influence properties such as solubility, volatility, and steric hindrance in reactions.

The Furan Ring: Introducing substituents at other positions on the furan ring could modulate its electronic properties and reactivity.

The Thiol Group: While the thiol is the defining functional group, its conversion to other sulfur-containing moieties (e.g., sulfides, disulfides) would create new derivatives with different activities.

SAR studies have been crucial in understanding the properties of other heterocyclic compounds like furanones and thiophenones. nih.gov A similar approach for 5-Heptylfuran-2-thiol could reveal its potential in areas such as polymer chemistry or as a novel building block in organic synthesis. For instance, the ability of thiol groups to participate in Michael additions is a key factor in the bioactivity of some compounds, a correlation that could be explored for this class. mdpi.com

Exploration of Novel Reactivity Patterns and Chemical Transformations

The furan and thiol moieties are both known for their versatile reactivity, suggesting that 5-Heptylfuran-2-thiol could be a valuable intermediate in chemical synthesis. Future research should aim to explore its reactivity patterns and potential for novel chemical transformations.

Thiols are readily oxidized to form disulfides, a reversible reaction that is crucial in many biological and chemical systems. nih.gov The investigation of this process for 5-Heptylfuran-2-thiol could be relevant for developing redox-responsive materials. Furthermore, the furan ring can undergo various transformations, including ring-opening reactions to produce linear polyols, which are valuable industrial chemicals. mdpi.com

A particularly promising area is the "furan-thiol-amine reaction," a multicomponent reaction that can be used to construct complex thiopyrrole-grafted macrocycles under mild conditions. acs.org Exploring the participation of 5-Heptylfuran-2-thiol in such reactions could open pathways to novel heterocyclic scaffolds for drug discovery and materials science.

Synergistic Integration of Experimental and Computational Research

To accelerate the discovery and optimization process, a synergistic approach combining experimental synthesis and computational modeling is crucial. Computational methods, such as Density Functional Theory (DFT), can provide deep insights into the molecular properties and reactivity of 5-Heptylfuran-2-thiol. nih.gov

Table 2: Application of Computational Chemistry to 5-Heptylfuran-2-thiol Research

| Computational Method | Research Application | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms (e.g., thiol-ene reaction) | Reaction energy barriers, transition state geometries, kinetic predictions. rsc.org |

| Molecular Dynamics (MD) Simulations | Predict physical properties and interactions in solution or polymers | Solubility, conformational preferences, binding affinities. |

| Quantitative Structure-Activity Relationship (QSAR) | Model relationships between molecular structure and properties | Prediction of activity for unsynthesized derivatives, guiding experimental design. |

Computational studies can be used to predict the most favorable reaction pathways for synthesis, understand the electronic structure, and screen virtual libraries of derivatives for desired properties before committing to resource-intensive laboratory work. This integrated approach reduces experimental costs and accelerates the development of new applications.

Design and Synthesis of Functionalized Derivatives with Tailored Properties

Building on SAR and computational studies, the final frontier is the rational design and synthesis of functionalized derivatives of 5-Heptylfuran-2-thiol with properties tailored for specific applications. Post-polymerization modification via thiol-ene "click" reactions is a powerful strategy for creating functional materials. mdpi.com An unsaturated polymer backbone could be functionalized with 5-Heptylfuran-2-thiol to introduce specific properties.

Alternatively, the 5-Heptylfuran-2-thiol molecule itself can be modified. For example, introducing hydroxyl or carboxyl groups onto the heptyl chain could enhance water solubility or provide sites for further conjugation. mdpi.com The synthesis of such derivatives could lead to new monomers for bio-based polymers, specialized lubricant base oils, or advanced coatings. polito.itrsc.org The versatility of the furanone skeleton in biologically active compounds suggests that derivatives of furan-thiols could also be of interest. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Heptylfuran-2-thiol, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves thiolation of furan precursors or functionalization of pre-formed furan scaffolds. For example, nucleophilic substitution of 5-bromofuran derivatives with heptylthiol groups under inert atmospheres (e.g., nitrogen) at 60–80°C in polar aprotic solvents (e.g., DMF) is common. Catalysts like CuI or Pd-based complexes may enhance reactivity . Key parameters include temperature control, stoichiometric ratios, and solvent purity. Yields range from 40–70% depending on steric and electronic effects of substituents.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 5-Heptylfuran-2-thiol?

- Methodological Answer :

- NMR : H and C NMR identify thiol and heptyl chain integration into the furan ring. Aromatic protons resonate at δ 6.5–7.5 ppm, while thiol protons appear as broad singlets (δ 1.5–2.5 ppm) .

- GC-MS/HPLC : GC-MS with non-polar columns (e.g., DB-5) resolves volatile derivatives, while reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity. LC-MS is preferred for detecting oxidation byproducts .

Advanced Research Questions

Q. How can reaction yields of 5-Heptylfuran-2-thiol be optimized in heterogeneous catalytic systems?

- Methodological Answer : Optimize catalyst loading (e.g., 5–10 mol% Pd/C or Au nanoparticles) and solvent systems (e.g., ethanol/water mixtures for greener synthesis). Microwave-assisted reactions reduce reaction times (e.g., 30 minutes vs. 6 hours) and improve yields by 15–20%. Kinetic studies via in situ FTIR or Raman spectroscopy can monitor thiol incorporation .

Q. What mechanistic insights explain discrepancies in reported biological activity of 5-Heptylfuran-2-thiol analogs?

- Methodological Answer : Contradictions arise from variations in assay conditions (e.g., cell lines, exposure times) or impurities in synthesized compounds. Systematic reviews (e.g., EFSA’s methodology for 5-HMF) recommend:

- Step 1 : Validate compound purity via HPLC (>95%) and quantify residual solvents .

- Step 2 : Compare bioactivity across standardized assays (e.g., MIC for antimicrobial studies, IC50 for cytotoxicity) .

- Step 3 : Use molecular docking to correlate substituent effects (e.g., heptyl chain length) with target binding affinities .

Q. How should researchers design experiments to assess the thermal stability of 5-Heptylfuran-2-thiol in polymer matrices?

- Methodological Answer :

- TGA/DSC : Perform thermogravimetric analysis (heating rate 10°C/min under N) to determine decomposition thresholds (>200°C for pure samples).

- Accelerated Aging : Incubate samples at 40–60°C for 4–8 weeks, monitoring thiol oxidation via FTIR (S-H stretch at 2550 cm) .

- Data Interpretation : Use Arrhenius models to predict shelf-life under ambient conditions .

Data Contradiction and Literature Analysis

Q. What strategies reconcile conflicting data on the environmental persistence of 5-Heptylfuran-2-thiol?

- Methodological Answer :

- Systematic Reviews : Apply EFSA’s tailored search strings (e.g.,